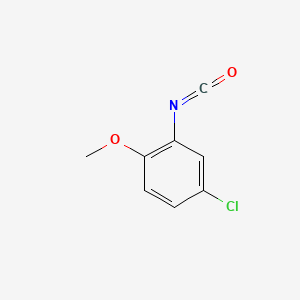

5-Chloro-2-methoxyphenyl isocyanate

Description

Significance of Isocyanate Chemistry in Advanced Materials Science

Isocyanate chemistry is fundamental to the development of advanced materials, most notably polyurethanes. patsnap.com The high reactivity of the isocyanate group allows it to react with a wide range of nucleophiles, such as alcohols, amines, and water, to form stable linkages. wikipedia.org This versatility has led to the creation of a vast array of polymeric materials with diverse properties.

The evolution of isocyanate-based materials began in the 1930s with the development of polyurethanes from diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). patsnap.com These formed the basis for flexible and rigid foams, elastomers, and coatings. patsnap.com Over the decades, research has expanded to include aliphatic isocyanates for improved weatherability and, more recently, bio-based isocyanates to address sustainability concerns. patsnap.compatsnap.com The ability to tailor the properties of the final material by selecting specific isocyanates and polyols makes this chemistry indispensable in industries such as automotive, construction, and electronics. patsnap.compatsnap.com

Role of Substituted Phenyl Isocyanates in Organic Synthesis

Substituted phenyl isocyanates, like 5-Chloro-2-methoxyphenyl isocyanate, are crucial building blocks in organic synthesis. The substituents on the phenyl ring significantly influence the reactivity of the isocyanate group. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. researchgate.net

These compounds are widely used to introduce the substituted phenyl carbamoyl (B1232498) moiety into molecules. A primary application is in the synthesis of ureas and carbamates through reactions with amines and alcohols, respectively. wikipedia.orgwikipedia.org These reactions are often high-yielding and proceed under mild conditions. rsc.org The resulting urea (B33335) and carbamate (B1207046) derivatives find applications as pharmaceuticals, agrochemicals, and in the development of new organic materials. cookechem.com For example, phenyl isocyanate itself is used to synthesize various ureas and carbamates. wikipedia.orgtaylorandfrancis.com

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of this research outline is to provide a comprehensive understanding of this compound from a chemical research perspective. This includes its synthesis, reactivity, and applications as a chemical intermediate. A key focus is to detail its role in the preparation of more complex molecules and materials. This article will present detailed research findings and include data tables to summarize key information.

Chemical Properties and Synthesis

The chemical structure of this compound, with its combination of a chloro, methoxy (B1213986), and isocyanate group on a benzene (B151609) ring, dictates its physical and chemical properties.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6ClNO2 |

| Molecular Weight | 183.60 g/mol |

| Appearance | White Crystalline Solid |

| CAS Number | 55440-54-5 |

Data sourced from multiple safety data sheets. fishersci.comthermofisher.com

The isocyanate group is highly electrophilic, making the compound reactive towards nucleophiles. wikipedia.org The presence of the electron-withdrawing chlorine atom is expected to increase this reactivity, while the electron-donating methoxy group may modulate it.

Synthesis of this compound

The most common method for synthesizing aryl isocyanates like this compound is through the phosgenation of the corresponding amine. ontosight.aiwikipedia.org In this case, 5-chloro-2-methoxyaniline (B1222851) would be treated with phosgene (B1210022) (COCl2) or a safer phosgene equivalent like triphosgene. ontosight.aibenchchem.com This reaction proceeds through a carbamoyl chloride intermediate. wikipedia.org

An alternative, milder, and metal-free approach for synthesizing isocyanates involves the dehydration of carbamic acids formed from the reaction of amines with carbon dioxide. scholaris.ca Other laboratory-scale methods for isocyanate synthesis include rearrangement reactions like the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is centered around the electrophilic nature of the isocyanate group.

Reactions with Nucleophiles

Alcohols: Reacts with alcohols to form urethane (B1682113) (carbamate) linkages. wikipedia.org This is the fundamental reaction for the formation of polyurethanes when diisocyanates and polyols are used. wikipedia.org

Amines: Reacts with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically fast and efficient. rsc.org

Water: Reacts with water to initially form an unstable carbamic acid, which then decomposes to the corresponding amine (5-chloro-2-methoxyaniline) and carbon dioxide gas. wikipedia.orgrsc.org This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

Cyclization Reactions

Isocyanates can undergo self-reaction, particularly trimerization, to form isocyanurates, which are stable six-membered rings. wikipedia.org This is more common with aliphatic diisocyanates but can occur with aryl isocyanates under certain conditions. They can also act as dienophiles in Diels-Alder reactions. wikipedia.org

Applications as a Chemical Intermediate

Due to its reactivity, this compound serves as a versatile intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its primary use is in the production of polyurethanes, including flexible and rigid foams, coatings, and adhesives. ontosight.ai In the laboratory, it is a valuable reagent for creating molecules containing the 5-chloro-2-methoxyphenylurea or carbamate substructure, which may be of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-2-isocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZZFCLBUGMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970782 | |

| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55440-54-5, 63429-99-2 | |

| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55440-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxyphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063429992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-isocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 5 Chloro 2 Methoxyphenyl Isocyanate

Phosgene-Based Synthetic Routes to 5-Chloro-2-methoxyphenyl Isocyanate

The use of phosgene (B1210022), a highly reactive and toxic gas, represents the conventional and most established method for the industrial production of isocyanates. nih.govionike.com This route is characterized by its efficiency but also by significant safety and environmental challenges.

Reaction of 5-Chloro-2-methoxyaniline (B1222851) with Phosgene

The primary phosgene-based synthesis of this compound involves the direct reaction of its corresponding aniline (B41778) precursor, 5-Chloro-2-methoxyaniline, with phosgene (COCl₂). chemicalbook.comtcichemicals.com The reaction is typically conducted in an inert solvent, such as chlorobenzene (B131634) or toluene (B28343), to moderate the reaction and facilitate handling of the reactants and products. globallcadataaccess.org

This process can be performed in either liquid or gas phase. nih.gov The liquid-phase method, often referred to as "cold" phosgenation, involves introducing phosgene into a solution of the aniline at lower temperatures. A subsequent heating step is then required to decompose the intermediate carbamoyl (B1232498) chloride into the final isocyanate and hydrogen chloride (HCl). In contrast, gas-phase phosgenation occurs at high temperatures (200-600 °C), where the vaporized aniline reacts directly with gaseous phosgene. nih.gov

| Reactant | Product | Key Intermediates |

| 5-Chloro-2-methoxyaniline | This compound | N-(5-chloro-2-methoxyphenyl)carbamoyl chloride |

| Phosgene | Hydrogen chloride | - |

Mechanistic Considerations in Phosgenation Reactions of Substituted Anilines

The phosgenation of substituted anilines, such as 5-Chloro-2-methoxyaniline, is a complex process with multiple potential pathways. The reaction mechanism generally involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of phosgene. For aromatic diamines, two primary mechanisms are considered: "stepwise phosgenation" and "phosgenations first". nih.gov

In the context of a monoamine like 5-Chloro-2-methoxyaniline, the mechanism follows a more direct, yet still multi-step, path:

Formation of N-(5-chloro-2-methoxyphenyl)carbamoyl chloride: The aniline's amino group attacks the phosgene molecule, leading to the displacement of a chloride ion and the formation of a carbamoyl chloride intermediate, along with one equivalent of HCl.

Thermal Dehydrochlorination: The carbamoyl chloride is thermally unstable and eliminates a molecule of HCl to form the isocyanate group (-N=C=O). This step is typically driven by heating the reaction mixture.

The presence of substituents on the aniline ring, like the chloro and methoxy (B1213986) groups in 5-Chloro-2-methoxyaniline, can influence the nucleophilicity of the amino group and the stability of the intermediates, thereby affecting reaction rates and conditions. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group have opposing influences on the reactivity of the aromatic amine. nih.gov

Industrial Scale Synthesis and Associated Challenges

While direct phosgenation is a workhorse of the chemical industry for large-scale isocyanate production, including for major products like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), it is fraught with challenges. nih.govgloballcadataaccess.org These challenges are directly applicable to the industrial synthesis of this compound.

Key Industrial Challenges:

Toxicity of Phosgene: Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols and specialized equipment to prevent leaks and exposure. ionike.comresearchgate.net

Corrosive Byproduct: The reaction generates two moles of hydrogen chloride (HCl) for every mole of isocyanate produced. google.com HCl is highly corrosive, requiring corrosion-resistant materials for the reactor and downstream processing equipment.

Byproduct Formation: Side reactions can occur, primarily the formation of urea (B33335) derivatives from the reaction of the newly formed isocyanate with unreacted aniline. google.com This reduces the yield and purity of the desired isocyanate.

Energy Intensity: Gas-phase phosgenation requires high temperatures, leading to significant energy consumption. nih.gov

Non-Phosgene Approaches for Isocyanate Synthesis and their Applicability to this compound

Growing concerns over the hazards of phosgene have spurred the development of alternative, "phosgene-free" synthetic routes. nih.govresearchgate.netacs.org These methods offer potentially safer and more environmentally benign pathways to isocyanates.

Carbamate-Based Routes and Thermal Decomposition

A leading non-phosgene method involves the synthesis and subsequent thermal decomposition of carbamates. researchgate.netmdpi.com This two-step process avoids the direct use of phosgene.

Applicability to this compound:

Carbamate (B1207046) Formation: 5-Chloro-2-methoxyaniline can be reacted with a carbonyl source, such as dimethyl carbonate (DMC) or urea, to form the corresponding N-(5-chloro-2-methoxyphenyl)carbamate. ionike.comacs.org For example, reacting the aniline with methyl chloroformate would yield methyl N-(5-chloro-2-methoxyphenyl)carbamate.

Thermal Decomposition: The resulting carbamate is then heated, often in the presence of a catalyst, causing it to decompose into this compound and an alcohol. acs.orgmdpi.com The thermolysis can be performed in either the gas or liquid phase. mdpi.com

This approach is considered "greener" as it avoids phosgene and can utilize less hazardous reagents. The main byproducts, such as alcohols, are often recyclable. acs.org

| Synthetic Step | Starting Materials | Product |

| Carbamate Formation | 5-Chloro-2-methoxyaniline, Dimethyl Carbonate (or Urea) | N-(5-chloro-2-methoxyphenyl)carbamate |

| Thermal Decomposition | N-(5-chloro-2-methoxyphenyl)carbamate | This compound, Alcohol |

Curtius Rearrangement and Related Methods for Isocyanate Formation

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgrsc.org

Applicability to this compound: The synthesis would begin with a carboxylic acid precursor, 2-methoxy-5-chlorobenzoic acid. The key steps are:

Acyl Azide Formation: The carboxylic acid is first converted into an activated form, such as an acid chloride or mixed anhydride (B1165640), which is then reacted with an azide salt (e.g., sodium azide) to form the corresponding acyl azide.

Thermal Rearrangement: The acyl azide is then gently heated. It undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form this compound directly. organic-chemistry.orgwikipedia.org

Advanced Reagents and Catalytic Systems in Non-Phosgene Isocyanate Synthesis

The synthesis of isocyanates without the use of highly toxic phosgene is a critical goal in green chemistry. nih.govionike.com Traditional methods often rely on phosgene, which poses significant safety and environmental hazards. nih.govgoogle.com Consequently, extensive research has focused on developing safer, more sustainable alternatives. These non-phosgene routes typically involve the catalyzed synthesis of a carbamate intermediate from an amine or nitro compound, followed by thermal decomposition to the isocyanate. nih.govacs.org

Advanced methodologies for the synthesis of aryl isocyanates, such as this compound, avoid phosgene by employing alternative reagents and sophisticated catalytic systems. Key non-phosgene strategies include:

The Curtius Rearrangement : This versatile reaction converts a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.gov The process occurs under mild conditions, and the resulting isocyanate can be readily transformed into various derivatives. nih.gov The rearrangement is a powerful tool for accessing isocyanates from readily available carboxylic acids. nih.gov

Reductive Carbonylation of Nitro Compounds : This direct method can convert nitro compounds into isocyanates. A two-step variant involves converting the nitro compound into a carbamate, which is then heated to yield the isocyanate. nih.govacs.org This process often utilizes homogeneous transition metal catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru). nih.govacs.org

Thermal Decomposition of Carbamates : N-substituted carbamates serve as key precursors in many non-phosgene pathways. nih.gov These carbamates can be synthesized from amines using reagents like dimethyl carbonate or urea and then thermally cracked to produce the desired isocyanate and an alcohol byproduct. nih.gov The development of efficient catalysts for this decomposition is a major area of research.

Catalytic systems are central to the efficiency and viability of these non-phosgene methods. patsnap.com Catalysts not only improve reaction rates and yields but also enable milder reaction conditions. nih.govpatsnap.com

Table 1: Catalytic Systems in Non-Phosgene Isocyanate Synthesis

| Catalyst Type | Examples | Role in Synthesis | Reference |

| Homogeneous Metal Catalysts | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) complexes | Used in the reductive carbonylation of nitro compounds to form carbamate intermediates. | nih.govacs.org |

| Heterogeneous Metal Catalysts | Supported metal catalysts (e.g., Fe₂O₃/SiO₂), metal oxides (e.g., ZnO, CuO-ZnO), zeolites | Enhance reaction rates and product yields in carbamate decomposition; allow for easier catalyst recovery and continuous processing. | nih.govpatsnap.comresearchgate.net |

| Organocatalysts | Amines, phosphines, N-methylimidazole (NMI) | Can offer milder reaction conditions and improved selectivity, particularly for sensitive substrates in rearrangements. | patsnap.comorganic-chemistry.org |

Single-component metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. nih.govacs.org Composite catalysts, which combine two or more metallic components, can offer synergistic effects, further enhancing isocyanate yield by optimizing the electronic properties of the catalytic surface. nih.gov

Derivatization Strategies via the Isocyanate Functional Group

The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of derivatives from this compound.

Formation of Urea Derivatives with this compound

The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of substituted ureas. organic-chemistry.orgnih.gov When this compound reacts with an amine, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This leads to the formation of a stable urea linkage.

This transformation is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. asianpubs.orgnih.gov For instance, the synthesis of diaryl urea derivatives as analogues of the anticancer drug Sorafenib often involves reacting a substituted aryl isocyanate with a suitable aryl amine. asianpubs.orgnih.gov The reaction is typically straightforward, often proceeding at room temperature without the need for a catalyst. organic-chemistry.org

Table 2: Synthesis of Urea Derivatives

| Reactant (Amine) | Product Class | General Reaction Scheme |

| Primary or Secondary Amine (R-NH₂) | N,N'-Disubstituted Urea | |

| Aryl Amine (Ar-NH₂) | Diaryl Urea | |

| Lorlatinib Precursor Amine | Lorlatinib Analogue | The reaction can be applied to complex, late-stage functionalization of drug molecules. mdpi.com |

Synthesis of Carbamates from this compound

Carbamates, also known as urethanes, are synthesized through the reaction of an isocyanate with an alcohol. nih.govsciforum.net In this reaction, the oxygen atom of the alcohol's hydroxyl group attacks the central carbon of the isocyanate, yielding the carbamate product. The reaction is often catalyzed by bases, such as tertiary amines, or organometallic compounds. rsc.org

The synthesis of carbamates from isocyanates is a cornerstone of polyurethane chemistry. sciforum.net For a monofunctional isocyanate like this compound, the reaction with an alcohol provides a single carbamate molecule. This reaction can be used to introduce the 5-chloro-2-methoxyphenyl carbamoyl moiety onto a molecule containing a hydroxyl group. The Curtius rearrangement can also be employed to generate an isocyanate in situ, which is then trapped by an alcohol to form the carbamate derivative directly from a carboxylic acid. nih.govnih.gov

Table 3: Synthesis of Carbamate Derivatives

| Reactant (Alcohol) | Product Class | General Reaction Scheme |

| Primary or Secondary Alcohol (R-OH) | N-Aryl Carbamate | |

| Phenol (Ar-OH) | N,O-Diaryl Carbamate |

Reaction with Amines, Alcohols, and Other Nucleophiles

As detailed in the preceding sections, the primary reactions of this compound involve nucleophilic attack by amines and alcohols to form ureas and carbamates, respectively. rsc.orgrsc.org However, the high reactivity of the isocyanate group allows it to react with a variety of other nucleophiles as well.

One notable reaction is with carboxylic acids. While the reaction of an isocyanate with an amine or alcohol is an addition reaction, the reaction with a carboxylic acid is a condensation reaction that results in the formation of an amide and the evolution of carbon dioxide. acs.orgresearchgate.net The process is believed to proceed through an unstable mixed carbamic-carboxylic anhydride intermediate, which decomposes to the final amide product. google.com This provides a valuable, coupling-reagent-free method for amide bond formation. acs.orgresearchgate.net

Table 4: Reactions with Various Nucleophiles

| Nucleophile | Product Class | General Reaction Scheme | Reference |

| Amine (R-NH₂) | Urea | Addition Reaction | organic-chemistry.orgnih.gov |

| Alcohol (R-OH) | Carbamate | Addition Reaction | nih.govsciforum.net |

| Carboxylic Acid (R-COOH) | Amide | Condensation with CO₂ loss | acs.orgresearchgate.netgoogle.com |

Reaction Mechanisms and Kinetics of 5 Chloro 2 Methoxyphenyl Isocyanate

Nucleophilic Addition Reactions Involving the Isocyanate Group

The carbon atom of the isocyanate group is electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a wide range of addition products, most notably urethanes and ureas, which are the building blocks of polyurethane and polyurea polymers, respectively. researchgate.net

While specific kinetic data for 5-Chloro-2-methoxyphenyl isocyanate are not extensively detailed in publicly available literature, the general principles of isocyanate reactions are well-established. The formation of urethanes (from alcohols) and ureas (from amines) follows a nucleophilic addition mechanism.

The reaction rate is highly dependent on the nucleophilicity of the attacking species. Primary amines are generally the most reactive nucleophiles towards isocyanates, followed by primary alcohols and then secondary amines. researchgate.net The reactions are typically second-order, being first-order in both the isocyanate and the nucleophile (alcohol or amine). kuleuven.bersc.org

The reaction of an isocyanate with an alcohol to form a urethane (B1682113) is an exothermic process. rsc.org Similarly, the reaction with an amine to form a urea (B33335) derivative is also highly favorable. The general order of reactivity for common nucleophiles is as follows:

Primary Amines > Primary Alcohols > Secondary Amines > Water > Carboxylic Acids researchgate.netrsc.org

Interactive Table: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Product | General Reactivity |

|---|---|---|

| Primary Amine (R-NH₂) | Urea | Very High |

| Primary Alcohol (R-OH) | Urethane | High |

| Secondary Amine (R₂-NH) | Urea | Moderate to High |

| Water (H₂O) | Unstable Carbamic Acid -> Amine + CO₂ | Moderate |

This table provides a generalized order of reactivity. Actual rates depend on specific reactants, solvents, and catalysts.

The substituents on the aromatic ring significantly influence the reactivity of the isocyanate group through inductive and resonance effects. libretexts.org

Chloro Group (-Cl): Located at the 5-position (meta to the isocyanate linkage, assuming attachment at position 1), the chlorine atom is strongly electronegative. It exerts a powerful electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring. libretexts.orglibretexts.org This effect makes the isocyanate carbon more electrophilic and thus more reactive toward nucleophiles.

Methoxy (B1213986) Group (-OCH₃): Situated at the 2-position (ortho to the isocyanate linkage), the methoxy group has a dual influence. It has an electron-withdrawing inductive effect due to the oxygen's electronegativity. However, its primary influence is a strong electron-donating resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring. libretexts.orgyoutube.com This resonance effect increases the electron density of the ring.

Interactive Table: Influence of Substituents on Isocyanate Reactivity

| Substituent | Position | Electronic Effect | Impact on Isocyanate Carbon | Expected Effect on Reaction Rate |

|---|---|---|---|---|

| Chloro (-Cl) | 5- (meta) | Strong Inductive Withdrawal | Increases Electrophilicity | Increase |

Polymerization Behavior of this compound

As a monofunctional isocyanate, this compound does not form a polymer on its own but plays a crucial role in controlling polymer chain growth and structure in polyaddition reactions.

In the synthesis of polyurethanes, diols or polyols react with diisocyanates to form long polymer chains. researchgate.netontosight.ai this compound, having only one isocyanate group, can be used as a chain-terminating agent or to introduce specific end-caps onto the polymer. By reacting with the hydroxyl end-groups of the growing polyurethane chain, it prevents further chain extension, thereby controlling the final molecular weight of the polymer. This allows for the precise tuning of the material's properties.

Cross-linking is essential for developing the mechanical strength and thermal stability of polyurethane materials. While this compound itself does not initiate cross-linking, the urethane linkage it forms can participate in further reactions at elevated temperatures (typically above 110-120°C). rsc.org The hydrogen on the nitrogen of the newly formed urethane group can react with another isocyanate molecule to form an allophanate (B1242929) linkage. This reaction creates a branch point in the polymer structure, contributing to the formation of a three-dimensional polymer network. rsc.org Similarly, if water contamination leads to urea group formation, these can react with isocyanates to form biuret (B89757) cross-links. rsc.org

Isocyanates can undergo uncontrolled and hazardous polymerization, especially under certain conditions. noaa.gov This is a significant consideration in the handling and storage of this compound.

Reaction with Water: Contamination with water is a primary concern. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to generate an amine and carbon dioxide gas. rsc.orgnoaa.gov The newly formed amine is highly reactive and will rapidly react with another isocyanate molecule. This sequence is highly exothermic and the release of CO₂ gas can cause a dangerous pressure buildup in a sealed container. noaa.gov3m.com

Incompatible Materials: Contact with strong bases, amines, and alcohols can initiate vigorous or explosive polymerization reactions. noaa.govgaco.com Base-catalyzed reactions, in particular, can be extremely rapid and difficult to control.

High Temperatures: Elevated temperatures (e.g., above 177°C) can cause isocyanates to polymerize, potentially leading to a runaway thermal reaction. gaco.com At temperatures exceeding 204°C, decomposition can occur, releasing toxic fumes such as nitrogen oxides and hydrogen cyanide. specialty-products.com

Due to these hazards, this compound must be stored in tightly sealed containers, away from moisture, heat, and incompatible substances. 3m.com

Side Reactions and Undesired Transformations

In the synthesis and application of isocyanates, including this compound, several side reactions can occur that compete with the desired reaction pathway. These transformations can affect product purity, yield, and the properties of resulting polymeric materials. Understanding these undesired reactions, primarily dimerization, trimerization, and hydrolysis, is crucial for controlling the reaction outcome.

Aryl isocyanates, electrophilic by nature, can react with themselves in the absence of a more reactive nucleophile. These self-reactions lead to the formation of cyclic dimers and trimers.

The dimerization of aryl isocyanates yields a four-membered ring structure known as a uretdione (or uretidinedione). This reaction is typically reversible and can be influenced by catalysts and temperature.

More commonly, especially under catalytic conditions, isocyanates undergo cyclotrimerization to form a highly stable, six-membered heterocyclic structure called an isocyanurate. This reaction is exothermic and generally considered irreversible. The formation of the isocyanurate ring is a key reaction in the production of polyisocyanurate (PIR) rigid foams, where the high thermal stability of the isocyanurate linkages contributes to the material's fire resistance and structural integrity. wipo.int

The trimerization process is often catalyzed by a wide range of compounds, including tertiary amines, phosphines, alkali metal carboxylates (like potassium acetate), and various metal-organic complexes. rsc.orggoogle.com For instance, certain aluminum complexes have been shown to be exceptionally active and selective catalysts for the trimerization of both alkyl and aryl isocyanates, proceeding under mild conditions with low catalyst loadings. rsc.orgrsc.orgsci-hub.se The proposed mechanism for such metal-catalyzed reactions often involves a repeated coordination-insertion cycle, where the isocyanate monomer sequentially inserts into the metal-catalyst bond before the final ring-closing step regenerates the catalyst. rsc.org Fluoride (B91410) salts, such as cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF), are also effective catalysts for this transformation. google.com

The table below summarizes the catalytic performance for the trimerization of phenyl isocyanate, a representative aryl isocyanate, which serves as a model for the behavior of substituted analogs like this compound.

Table 1: Catalytic Performance in the Trimerization of Phenyl Isocyanate

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Product (Yield %) | Reference |

|---|---|---|---|---|---|

| [Al(Salpy)(OBn)] | 0.2 | 25 | 18 h | Isocyanurate (>99%) | rsc.org |

| [Al(Salpy)(OBn)] | 0.2 | 50 | 1 h | Isocyanurate (>99%) | rsc.org |

| Cesium Fluoride (CsF) | 2.0 | 130 | 5 min | Isocyanurate (90.5%) | google.com |

| Tetrabutylammonium Fluoride (TBAF) in THF | 2.0 | RT | 40 s | Isocyanurate (85.1%) & Dimer (12.7%) | google.com |

| Tetrabutylammonium Fluoride Trihydrate | 2.0 | RT | 1.5 min | Isocyanurate (81.3%) & Dimer (17.5%) | google.com |

This table is interactive. Click on headers to sort.

One of the most significant side reactions for isocyanates is their reaction with water, known as hydrolysis. This reaction is particularly relevant as even trace amounts of moisture in solvents or reactants can lead to the formation of undesired by-products. The hydrolysis of an aryl isocyanate like this compound proceeds through a multi-step mechanism.

Formation of Carbamic Acid : The isocyanate group first reacts with a water molecule in a nucleophilic addition to form an unstable carbamic acid intermediate. researchgate.net

Decarboxylation : The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding a primary amine. researchgate.net

Urea Formation : The newly formed primary amine is a potent nucleophile and is highly reactive toward the electrophilic isocyanate. It quickly reacts with another molecule of the parent isocyanate to form a stable, and often insoluble, disubstituted urea. wikipedia.org

This sequence is problematic in many applications as the formation of urea by-products consumes two equivalents of isocyanate for every mole of water. The generation of CO₂ can cause foaming in coating or adhesive applications, and the resulting urea often precipitates from the reaction mixture, causing defects and impacting product quality. researchgate.net

The rate of hydrolysis is influenced by several factors, including the structure of the isocyanate, solvent, and pH. Aryl isocyanates are known to hydrolyze significantly faster than alkyl isocyanates. nih.govnih.gov The electronic nature of substituents on the aromatic ring also plays a role; electron-withdrawing groups can increase the electrophilicity of the isocyanate carbon, potentially affecting the hydrolysis rate. Kinetic studies show that the reaction can be catalyzed by acids and bases, and even by water itself, which can act as a general base catalyst through cluster formation.

The table below presents comparative hydrolysis rate data for different isocyanates, illustrating the kinetic differences.

Table 2: Second-Order Rate Constants for the Hydrolysis of Various Isocyanates

| Isocyanate | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| p-Toluene Monoisocyanate | Acetone | 1.2 x 10⁻³ | nih.gov |

| o-Toluene Monoisocyanate | Acetone | 0.14 x 10⁻³ | nih.gov |

| Hexamethylene Monoisocyanate (Alkyl) | Acetone | 0.086 x 10⁻³ | nih.gov |

| p-Toluene Monoisocyanate | DMSO | 14.0 x 10⁻³ | nih.gov |

| o-Toluene Monoisocyanate | DMSO | 1.4 x 10⁻³ | nih.gov |

This table is interactive. Click on headers to sort.

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum |

| Carbon dioxide |

| Cesium fluoride |

| Hexamethylene monoisocyanate |

| Isocyanurate |

| o-Toluene monoisocyanate |

| p-Toluene monoisocyanate |

| Phenyl isocyanate |

| Potassium acetate |

| Tetrabutylammonium fluoride |

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2 Methoxyphenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloro-2-methoxyphenyl isocyanate and its derivatives, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) group is electron-donating, causing an upfield shift (to lower ppm values) for the ortho and para protons. Conversely, the chloro (-Cl) and isocyanate (-NCO) groups are electron-withdrawing, inducing a downfield shift for adjacent protons.

In a typical ¹H NMR spectrum of this compound, the methoxy protons would appear as a singlet, while the three aromatic protons would present as a distinct set of multiplets. The analysis of derivatives, such as the N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, confirms the integration of the isocyanate into a larger molecular framework. bldpharm.com

The ¹³C NMR spectrum provides complementary information, with the carbon of the isocyanate group appearing significantly downfield. oregonstate.eduyoutube.com The disappearance of the characteristic isocyanate carbon peak (typically around 120-130 ppm) and the appearance of a new carbonyl carbon peak (e.g., urethane (B1682113) or urea (B33335) carbonyl) are definitive indicators of a reaction having occurred at the NCO group. Aromatic carbons show shifts influenced by the methoxy and chloro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~6.9-7.2 | Multiplet |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-NCO | ~125-135 |

| C-O | ~150-155 |

| C-Cl | ~128-132 |

| Ar-C | ~112-130 |

While 1D NMR provides chemical shift data, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and conformation of the molecule.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-coupled, typically on adjacent carbons. For this compound, COSY would reveal correlations between the neighboring protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. This experiment would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum and confirm the assignment of the methoxy protons to the methoxy carbon.

These techniques, used in combination, leave no ambiguity in the structural elucidation of this compound and are vital in characterizing novel derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The isocyanate functional group (-N=C=O) has highly characteristic vibrational frequencies. nih.gov

Asymmetric Stretch (νas(NCO)): This mode produces a very strong and sharp absorption band in the IR spectrum, typically in the range of 2280-2250 cm⁻¹. This band is one of the most prominent features in the IR spectrum of an isocyanate and serves as a definitive diagnostic tool. In Raman spectra, this mode is generally weak. nih.gov

Symmetric Stretch (νs(NCO)): The symmetric stretch results in a weak IR absorption but a strong signal in the Raman spectrum.

Bending Modes (δ(NCO)): The bending vibrations of the isocyanate group occur at lower frequencies.

Other significant vibrational modes for this compound include those from the aromatic ring and the methoxy group. A study of the related 2-methoxyphenyl isocyanate identified the symmetric stretching of the O-CH₃ group near 1023 cm⁻¹ as a strong absorption in the IR, while the phenyl ring breathing mode was a strong Raman signal around 1040 cm⁻¹. nih.gov Stretching mode frequencies for the methoxy group's C-H bonds are typically observed between 2900-2800 cm⁻¹. nih.gov

Table 2: Key Vibrational Modes for Phenyl Isocyanate Derivatives Frequency ranges are based on data for 2-methoxyphenyl isocyanate and general values for substituted aromatics. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|

| N=C=O Asymmetric Stretch | 2250-2280 (Very Strong) | Weak |

| C-H Aromatic Stretch | 3000-3100 (Medium) | Medium |

| C-H Aliphatic (-OCH₃) Stretch | 2800-2900 (Medium) | Medium |

| C=C Aromatic Stretch | 1450-1600 (Medium-Strong) | Medium-Strong |

| O-CH₃ Symmetric Stretch | ~1023 (Strong) | Medium |

The intense and distinct nature of the asymmetric NCO stretching band in the IR spectrum makes it an excellent probe for real-time reaction monitoring. In reactions where this compound is consumed, such as in the formation of urethanes or ureas, the progress of the reaction can be followed by observing the decrease in the intensity of the ~2250 cm⁻¹ band. The complete disappearance of this band signifies the full consumption of the isocyanate starting material.

This same principle allows for straightforward purity assessment. The presence of a sharp band at this frequency in a purified derivative would indicate contamination with unreacted starting material.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

For this compound (C₈H₆ClNO₂), the calculated monoisotopic mass is approximately 183.0087 u. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺• due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks.

The fragmentation of the molecular ion would be expected to proceed through several key pathways based on the functional groups present:

Loss of NCO: Cleavage of the C-N bond to lose a neutral radical •NCO (42 u), resulting in a [M-42]⁺ fragment.

Loss of Cl: Cleavage of the C-Cl bond to lose a chlorine radical •Cl (35 or 37 u), giving a [M-35/37]⁺ fragment.

Loss of CH₃: Ejection of a methyl radical •CH₃ (15 u) from the methoxy group, leading to a [M-15]⁺ fragment.

Loss of CO: Subsequent loss of carbon monoxide (28 u) from fragment ions is also a common pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [C₈H₆³⁵ClNO₂]⁺• | 183.0 | Molecular Ion [M]⁺• |

| [C₇H₆³⁵ClO]⁺• | 141.0 | [M - NCO]⁺ |

| [C₈H₆NO₂]⁺ | 148.0 | [M - Cl]⁺ |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

| 2-methoxyphenyl isocyanate |

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the stringent quality assessment and real-time monitoring of chemical reactions involving this compound. Its precision and sensitivity are paramount in ensuring the compound's purity and in optimizing synthetic processes.

For the determination of purity, HPLC is instrumental in separating the primary compound from any residual starting materials, by-products, or degradation products. A typical analysis would employ a reversed-phase methodology. While specific conditions for this compound are not extensively documented in publicly available literature, a general approach for aromatic isocyanates can be adapted. This often involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, sometimes with additives like formic acid to enhance peak resolution. sigmaaldrich.com Detection is commonly performed using a UV detector, leveraging the aromatic structure of the isocyanate. nih.govresearchgate.net

In the context of reaction monitoring, HPLC allows for the meticulous tracking of the consumption of this compound and the concurrent formation of its derivatives. This is crucial for determining reaction endpoints and for optimizing parameters such as temperature, catalyst concentration, and reaction time. mt.com For instance, in the synthesis of a urea derivative, aliquots can be periodically extracted from the reaction mixture and analyzed to follow the disappearance of the isocyanate peak and the appearance of the product peak in the chromatogram. This continuous analysis provides valuable kinetic data and insight into the reaction mechanism. mt.comacs.org

Isocyanates are often derivatized before HPLC analysis to improve stability and detectability. nih.govtandfonline.com Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) can be used to create derivatives that are readily detectable by both UV and electrochemical detectors. researchgate.netnih.gov This derivatization step is particularly useful for trace analysis. nih.gov

The following tables outline hypothetical HPLC methods for the purity analysis and reaction monitoring of this compound, based on established methods for similar aromatic isocyanates. sigmaaldrich.comepa.govepa.gov

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 254 nm epa.gov |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in acetonitrile |

Table 2: Illustrative HPLC Method for Reaction Monitoring of a Derivative of this compound

| Parameter | Condition |

| Column | C8, 100 mm x 2.0 mm, 3 µm particle size epa.gov |

| Mobile Phase | Isocratic mixture of 60% Acetonitrile and 40% 0.1 M Ammonium Acetate Buffer (pH 6.2) epa.govepa.gov |

| Flow Rate | 0.5 mL/min sigmaaldrich.com |

| Column Temperature | 35 °C |

| Detector | Diode Array Detector (DAD) scanning 200-400 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Reaction aliquot quenched and diluted with mobile phase |

Computational Chemistry and Modeling Studies of 5 Chloro 2 Methoxyphenyl Isocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the electronic structure, molecular geometry, and reactivity of 5-Chloro-2-methoxyphenyl isocyanate.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Due to the presence of the methoxy (B1213986) group (-OCH₃), conformational analysis is particularly important. The orientation of the methyl group relative to the aromatic ring can lead to different conformers with distinct energies. DFT calculations can identify these conformers and their relative stabilities. It is expected that the most stable conformer would have the methoxy group oriented in a way that minimizes steric hindrance with the adjacent isocyanate group.

Illustrative Data Table: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (isocyanate) | 1.35 Å |

| N=C (isocyanate) | 1.20 Å | |

| C=O (isocyanate) | 1.18 Å | |

| C-Cl | 1.74 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-N=C | 125° |

| N=C=O | 178° | |

| Cl-C-C | 119° | |

| Dihedral Angle | C-C-O-C (methoxy) | 0° or 180° (planar or anti-planar) |

Note: These values are illustrative and represent typical ranges for such bonds and angles.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

For this compound, the isocyanate group (-NCO) is highly electrophilic, meaning it readily accepts electrons. researchgate.net This characteristic suggests that the LUMO will be predominantly located on the isocyanate group, particularly on the central carbon atom. The HOMO, in contrast, is expected to be distributed across the methoxy- and chloro-substituted phenyl ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence the energies of these orbitals.

Illustrative Data Table: FMO Energies

A DFT calculation would provide the energies of the frontier orbitals.

| Orbital | Energy (Illustrative) | Description |

| HOMO | -7.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity |

Note: These energy values are hypothetical and serve for illustrative purposes.

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra.

For this compound, a prominent feature in the calculated IR spectrum would be a very strong absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹. Other characteristic frequencies would include C-H stretching from the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-Cl stretching. A study on the related 2-methoxyphenyl isocyanate identified characteristic vibrational modes, which would be similar but shifted due to the presence of the chlorine atom in the 5-position. uni-due.de

Illustrative Data Table: Key Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Expected Intensity |

| N=C=O Asymmetric Stretch | 2270 | Strong |

| C-H Aromatic Stretch | 3100-3000 | Medium-Weak |

| C-H Aliphatic Stretch (Methoxy) | 2950-2850 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch (Methoxy) | 1250 | Strong |

| C-Cl Stretch | 750-700 | Medium |

Note: These frequencies are illustrative and based on typical values for the respective functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions over time.

The choice of solvent can significantly impact the conformation and reactivity of a solute. MD simulations can model this compound in various solvents to understand these effects. For instance, in a polar solvent, the solvent molecules would arrange themselves to stabilize the dipole moment of the isocyanate. This solvation can influence the accessibility of the reactive isocyanate group to other reactants. The simulations could track how the orientation of the methoxy group changes in different solvent environments and how solvent molecules cluster around the polar and nonpolar regions of the molecule.

Isocyanates are highly reactive towards nucleophiles such as alcohols, amines, and water. mdpi.com MD simulations can be used to model the initial stages of these reactions. For example, a simulation box containing this compound and an alcohol (like methanol (B129727) or ethanol) would show how the molecules approach each other and the preferred orientation for a reaction to occur. These simulations can reveal the formation of pre-reaction complexes, where the reactants are held together by weaker intermolecular forces before the chemical bond formation takes place. This information is valuable for understanding the reaction mechanism at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. For a reactive compound like this compound, QSAR models can be invaluable in predicting its behavior in various chemical and biological systems, thereby guiding its application and risk assessment.

The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles such as alcohols, amines, and water. noaa.gov The reactivity and selectivity of this compound are modulated by the electronic effects of the chloro and methoxy substituents on the phenyl ring. QSAR models can be developed to quantify these relationships and predict the compound's reactivity towards different reactants.

The development of a QSAR model for the reactivity of aryl isocyanates like this compound would typically involve the following steps:

Data Set Compilation: A dataset of various aryl isocyanates with experimentally determined reaction rates (e.g., with a standard nucleophile like 1-butanol) would be compiled. acs.org

Descriptor Calculation: For each isocyanate in the dataset, a range of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: Such as Hammett constants (σ), which account for the electron-donating or withdrawing effects of the substituents. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, and their positions relative to the isocyanate group will influence the electrophilicity of the carbonyl carbon. mdpi.com

Steric Descriptors: Like Taft steric parameters (Es), which describe the steric hindrance around the reactive center.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these can include parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges on the isocyanate group, and dipole moments. frontiersin.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model correlating the descriptors with the observed reactivity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSAR model could predict its reaction kinetics with various functional groups, which is crucial for controlling polymerization reactions in the synthesis of polyurethanes. noaa.gov

Table 1: Hypothetical QSAR Descriptors for Predicting Reactivity of Aryl Isocyanates

| Descriptor Type | Specific Descriptor | Relevance to Isocyanate Reactivity |

| Electronic | Hammett Sigma (σ) | Quantifies the electron-withdrawing/donating effect of ring substituents on the electrophilicity of the isocyanate carbon. |

| Electronic | Partial Charge on Carbonyl Carbon | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. |

| Quantum Chemical | LUMO Energy | A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile, indicating higher reactivity. |

| Steric | Taft Steric Parameter (Es) | Measures the steric hindrance around the isocyanate group, which can affect the approach of a nucleophile. |

| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching of the molecule, which can influence reaction rates. |

The biotransformation of xenobiotics like this compound is a critical aspect of its toxicological assessment. In silico tools for metabolic pathway prediction are instrumental in identifying potential metabolites, which may be more or less toxic than the parent compound. nih.govnih.gov These tools can be broadly classified into knowledge-based systems and machine learning approaches. nih.govacs.org

Knowledge-Based Systems: These systems utilize a curated database of known metabolic reactions and transformation rules. nih.gov When a query structure like this compound is submitted, the software applies these rules to predict possible metabolites.

Machine Learning-Based Systems: These models are trained on large datasets of known metabolic transformations to learn the structural features that make a molecule susceptible to metabolism by specific enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.govoup.com

Several computational tools are available for predicting the metabolic fate of organic compounds:

MetaSite: This program predicts the sites of metabolism by CYP enzymes based on the accessibility and reactivity of different parts of the molecule. acdlabs.com For this compound, it would likely predict hydroxylation of the aromatic ring or O-demethylation of the methoxy group as potential metabolic pathways.

BioTransformer: This tool predicts the metabolism of small molecules in various biological systems, including mammals and their gut microbiota. rsc.org It employs both knowledge-based and machine learning approaches to generate a comprehensive list of potential metabolites.

TIMES (Tissue Metabolism Simulator): This software is particularly focused on predicting toxicity by simulating metabolism in specific tissues, such as the liver. nih.gov It can generate metabolic maps based on known biotransformations. nih.gov

The predicted metabolic pathways for this compound would likely involve Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II reactions (conjugation). For instance, hydrolysis of the isocyanate group would lead to the corresponding amine, 5-chloro-2-methoxyaniline (B1222851). This amine could then undergo further metabolism.

Table 2: Commonly Used Computational Tools for Metabolic Pathway Prediction

| Tool | Approach | Key Features | Predicted Transformations for this compound |

| MetaSite/ADMET Predictor | Machine Learning/QSAR | Predicts sites of metabolism by major CYP isoforms. nih.govacdlabs.com | Aromatic hydroxylation, O-demethylation. |

| BioTransformer | Knowledge-based & Machine Learning | Predicts metabolites in mammals and microbiota; provides reaction mechanisms. oup.comrsc.org | Hydrolysis of isocyanate to amine, glutathione (B108866) conjugation. |

| TIMES | Knowledge-based | Generates metabolic maps and predicts toxicity based on metabolites. nih.gov | Formation of 5-chloro-2-methoxyaniline, subsequent N-acetylation. |

| Meteor Nexus | Knowledge-based | Uses a comprehensive database of biotransformations to predict metabolites. acs.org | Ring hydroxylation, demethylation, and conjugation reactions. |

Applications of 5 Chloro 2 Methoxyphenyl Isocyanate in Advanced Chemical Synthesis

Role in Polymer and Material Science

The isocyanate group is exceptionally electrophilic, allowing it to react readily with nucleophiles like alcohols and amines. This reactivity is the cornerstone of polyurethane chemistry and provides a powerful tool for modifying and creating new materials.

Precursor for Polyurethane Foams, Coatings, Adhesives, and Elastomers

5-Chloro-2-methoxyphenyl isocyanate serves as a fundamental building block in the manufacture of polyurethane products. Current time information in Bangalore, IN. Polyurethanes are polymers formed through the polyaddition reaction between a polyol (a molecule with multiple hydroxyl or -OH groups) and a polyisocyanate. rdd.edu.iq When this compound is used, its isocyanate group reacts with the hydroxyl groups of a polyol to form urethane (B1682113) linkages, building up the polymer chain. researchgate.net

The versatility of polyurethanes allows for the creation of a wide range of materials:

Foams: In the production of polyurethane foams, a blowing agent is used. A common chemical blowing agent is water, which reacts with the isocyanate group to produce an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO2) gas. researchgate.netbeilstein-journals.org This liberated CO2 acts as the blowing agent, creating the cellular structure of the foam. researchgate.net The resulting material can be either rigid or flexible, depending on the structure of the isocyanate and polyol used. Current time information in Bangalore, IN.

Coatings, Adhesives, and Elastomers: For non-foam applications like coatings, adhesives, and elastomers, the formulation is designed to minimize gas formation. These materials are prized for their durability, flexibility, and resistance to abrasion and chemicals, properties which are influenced by the specific isocyanate chosen. Current time information in Bangalore, IN.

The structure of the isocyanate is a key determinant of the final polymer's properties. For instance, aromatic isocyanates generally react faster and lead to more rigid polymers compared to aliphatic isocyanates. researchgate.net

Table 1: Influence of Isocyanate Structure on Polyurethane Properties

| Isocyanate Type | Relative Reaction Rate | Key Properties of Resulting Polyurethane |

|---|---|---|

| Aromatic (e.g., MDI, TDI) | Faster | High tensile strength, distinct phase separation. researchgate.net |

This table presents generalized findings on isocyanate structures to illustrate the chemical principles involved.

Functionalization of Polymer Materials

The high reactivity of the isocyanate group makes this compound an excellent candidate for the functionalization of other polymers and materials. Functionalization is the process of modifying a material's surface or bulk properties by introducing new chemical groups.

A key strategy is the "prepolymer approach," where a polymer with available hydroxyl groups (like lignin (B12514952), a natural biopolymer) is first reacted with an isocyanate. ontosight.aieurjchem.com This process grafts the isocyanate moiety onto the polymer backbone, creating a reactive prepolymer. This isocyanate-functionalized material can then be used in subsequent reactions, for example, to create composites or to be integrated into a polyurethane network, thereby improving the performance and value of the original material. ontosight.ai This method allows for better control over the reaction sequence and more efficient linkage between different phases in a composite material. ontosight.ai Similarly, isocyanate-functionalized dendrons have been grafted onto inorganic materials like silica (B1680970) to create specialized nanocomposites. google.com

Development of Novel Functionalized Biomaterials using Isocyanate Chemistry

Isocyanate chemistry is increasingly being applied to the development of advanced biomaterials for biomedical applications. The ability to react with a variety of functional groups under moderate conditions makes isocyanates suitable for modifying sensitive biological molecules and creating biocompatible materials.

One major area of research is the use of isocyanate-functionalized natural polymers, such as Kraft lignin, to produce bio-based polyurethane foams. eurjchem.com This approach aims to replace petroleum-derived components with renewable resources, creating more sustainable materials. beilstein-journals.org The reactivity of the isocyanate linked to the lignin has a significant impact on the reaction kinetics and, consequently, the mechanical properties of the final bio-based foam. eurjchem.com

Furthermore, isocyanate chemistry is used to synthesize polyurethane particles for drug delivery systems. rsc.org In these systems, aliphatic diisocyanates are often chosen to avoid the potential carcinogenicity associated with some aromatic compounds. rsc.org The resulting polyurethane matrix can encapsulate therapeutic agents, with properties like particle size, drug loading efficacy, and release rate being tunable based on the specific isocyanates and polyols used in the synthesis. rsc.org

Intermediacy in Pharmaceutical and Agrochemical Synthesis

In medicinal and agrochemical chemistry, this compound acts as a reactive intermediate, enabling the synthesis of complex target molecules. The "5-chloro-2-methoxyphenyl" structural motif is found in a number of biologically active compounds, and the isocyanate provides a chemical handle to build molecular diversity.

Synthesis of Pharmaceutical Active Ingredients

The isocyanate group is a versatile synthon that can be converted into various other functional groups, most commonly ureas (by reaction with amines) and carbamates (by reaction with alcohols). nih.gov This allows chemists to synthesize a library of related compounds for biological screening. While not always present in the final molecule, the isocyanate or its precursor, 5-chloro-2-methoxyaniline (B1222851), is a key starting material for introducing the 5-chloro-2-methoxyphenyl group. Current time information in Bangalore, IN.

This structural unit is part of several molecules investigated for pharmaceutical applications. For example, the compound 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425) was discovered as a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a target for treating ectopic calcification. dergipark.org.tr Other complex molecules containing this moiety, such as N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide , have also been synthesized for research purposes. orientjchem.org

Precursor for Chalcone (B49325) and Pyrazoline Derivatives in Medicinal Chemistry

Chalcones and pyrazolines are two classes of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. eurjchem.comgoogle.com

The standard synthesis of pyrazolines involves the cyclization reaction of a chalcone with a hydrazine (B178648) derivative. Chalcones themselves are typically prepared via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde.

The role of this compound in this context is not to form the core heterocyclic ring, but rather to act as a precursor for creating complex derivatives. A common strategy in drug discovery is to synthesize a chalcone or pyrazoline scaffold that contains a nucleophilic group, such as an amine (-NH2) or a hydroxyl (-OH). This functionalized scaffold can then be reacted with this compound.

Reaction with an amino-pyrazoline would yield a derivative containing a urea (B33335) linkage.

Reaction with a hydroxy-chalcone would yield a derivative containing a urethane (carbamate) linkage.

This modular approach allows for the systematic exploration of how adding the 5-chloro-2-methoxyphenyl group affects the biological activity of the parent scaffold. Research has indeed been conducted on the synthesis of pyrazole (B372694) derivatives incorporating the 5-chloro-2-methoxyphenyl moiety for biological evaluation against targets like Mycobacterium tuberculosis, demonstrating the relevance of this chemical combination in medicinal chemistry. researchgate.net

Development of 2-methoxy-5-chloroaniline Derivatives with Pharmacological Activity

The compound this compound serves as a pivotal intermediate in the synthesis of various derivatives of 2-methoxy-5-chloroaniline, a scaffold that has been found in molecules with significant pharmacological activities. Research has focused on creating new chemical entities based on this structure to explore their therapeutic potential. A notable area of investigation has been the development of aniline (B41778) derivatives with major tranquillizing activity.

In one line of research, a novel class of 2-methoxy-5-chloroaniline derivatives was synthesized and found to possess major tranquillizing properties, distinguishing them from structurally related compounds like metoclopramide, which is primarily used for its ability to enhance gastric emptying. google.com The synthesis of these pharmacologically active compounds utilizes this compound as a key reactive intermediate. The general synthetic route involves the reaction of the isocyanate with various amines or other nucleophiles to form substituted ureas or carboxamides. google.com

A specific example outlined in patent literature involves the in situ formation of this compound from a corresponding benzoyl azide (B81097). The azide is heated in a suitable solvent, leading to a rearrangement and elimination of nitrogen gas to yield the isocyanate. This highly reactive intermediate is then immediately treated with a nucleophile, such as 1-benzylpiperazine, without being isolated. The resulting reaction yields a complex N-aryl carboxamide derivative. google.com This particular derivative, N-(4-acetylamino-5-chloro-2-methoxyphenyl)-4-benzylpiperazine-1-carboxamide, is part of a series of compounds identified for their potential as major tranquillizers. google.com

The versatility of the 5-chloro-2-methoxyaniline scaffold is further underscored by its incorporation into compounds designed for other therapeutic areas. For instance, derivatives have been synthesized and evaluated as potential anti-cancer agents and as α-glucosidase inhibitors for diabetes treatment. researchgate.netnih.gov

Table 1: Synthesis and Activity of a 2-methoxy-5-chloroaniline Derivative

| Precursor Intermediate | Key Reagent | Final Product | Observed Pharmacological Activity |

|---|

Advanced Organic Synthesis and Methodology Development

Use in Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.gov Isocyanates, and the related isocyanides, are highly valuable reactants in MCRs due to their reactivity and ability to form multiple bonds in a controlled manner. nih.govacs.org

This compound, with its electrophilic isocyanate group (-N=C=O), is an excellent candidate for inclusion in various MCRs. ontosight.ai One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (U-4CR). nih.gov In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide (or isocyanate) are combined to produce a complex α-acylamino carboxamide derivative. nih.gov

By employing this compound in a Ugi-type reaction, chemists can rapidly generate a large library of structurally diverse compounds. Each of the other three components can be varied, leading to a vast number of potential products from a single synthetic protocol. This high degree of variability is a cornerstone of combinatorial chemistry, a strategy used to synthesize large numbers of compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov The efficiency and atom economy of MCRs make them a highly attractive method for exploring chemical space and identifying novel molecules with desired properties. nih.govacs.org

Table 2: Illustrative Ugi-type Reaction using this compound

| Component 1 | Component 2 | Component 3 | Component 4 (Isocyanate) | General Product Structure |

|---|

Exploration of Novel Synthetic Pathways Utilizing this compound

The development of novel synthetic methodologies often focuses on harnessing the reactivity of versatile functional groups like isocyanates. Research into the applications of this compound has led to the exploration of elegant and efficient synthetic pathways that go beyond simple derivatization.

A significant example of a novel synthetic pathway is the use of an in situ generation technique to access and react the isocyanate without its isolation. google.com This method is particularly valuable as isocyanates can be toxic and moisture-sensitive. The pathway commences with a carboxylic acid derivative, specifically 4-acetylamino-5-chloro-2-methoxy benzoyl azide. google.com

Occupational Exposure and Health Effects in Research Settings

Isocyanates are recognized as potent sensitizers, and exposure in a laboratory environment can lead to significant health effects, primarily affecting the respiratory system and skin. ca.govosha.gov Even in non-industrial settings like research labs, the potential for hazardous exposure exists, particularly during handling, mixing, or when heated, which can increase vaporization. ca.govsafeworkaustralia.gov.au

Inhalation is a primary route of exposure to isocyanates. safeworkaustralia.gov.au The isocyanate group (–N=C=O) is highly reactive and can lead to respiratory sensitization. osha.govubc.ca This is a process where initial exposure can induce an allergic-like state. Subsequent exposure, even to minute concentrations far below any established exposure limits, can trigger a severe asthmatic reaction. ca.govhseni.gov.uk

Key Research Findings on Isocyanate Sensitization:

Mechanism: The inhaled isocyanate can bind with proteins in the respiratory tract, forming a new molecule (a neo-epitope) that the immune system recognizes as foreign. This triggers an immunological process that leads to a hypersensitivity reaction and inflammation, characteristic of asthma. researchgate.net

Symptoms: The onset of symptoms can be immediate or delayed for several hours after exposure. 3m.com Early signs of sensitization include chest tightness, persistent cough, wheezing, shortness of breath, and flu-like symptoms. hseni.gov.uk

Chronic Effects: Continued exposure can lead to the worsening of asthma and, in some cases, may necessitate a career change to avoid any future contact with isocyanates. ca.gov

For this compound, the Safety Data Sheet explicitly classifies it as a Category 1 Respiratory Sensitizer, indicating that it may cause allergy or asthma symptoms or breathing difficulties if inhaled.

Direct contact with isocyanates can cause significant irritation to the skin and eyes. nsw.gov.au There is also growing evidence that dermal exposure can contribute to the development of respiratory sensitization, a process where skin contact primes the immune system, leading to a respiratory reaction upon subsequent inhalation. safeworkaustralia.gov.aucdc.govnih.gov

Health Effects of Dermal and Ocular Exposure:

| Affected Area | Health Effects | Description |

| Skin | Irritation, Dermatitis, Sensitization | Direct contact can cause inflammation, redness, blistering, and swelling. safeworkaustralia.gov.auhseni.gov.uk3m.com Prolonged exposure can lead to allergic contact dermatitis. safeworkaustralia.gov.au |

| Eyes | Irritation, Chemical Conjunctivitis | Vapors and splashes are irritant to the eyes. hseni.gov.uk Direct contact can cause severe inflammation of the conjunctiva. hseni.gov.uk3m.com |

The compound this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).

Effective management of isocyanate exposure in a research laboratory relies on a multi-faceted approach combining engineering controls, administrative procedures, and personal protective equipment (PPE). ubc.caactsafe.ca